3-(2-Methoxyphenyl)chromane-4,7-diol
CAS No.: 1017083-06-5
Cat. No.: VC0191026
Molecular Formula: C16H16O4
Molecular Weight: 272.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017083-06-5 |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.30 |
| IUPAC Name | 3-(2-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |
| Standard InChI | InChI=1S/C16H16O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-8,13,16-18H,9H2,1H3 |
| SMILES | COC1=CC=CC=C1C2COC3=C(C2O)C=CC(=C3)O |
Introduction
Chemical Structure and Classification
The molecular structure of 3-(2-Methoxyphenyl)chromane-4,7-diol can be systematically analyzed based on its chemical nomenclature. The foundation of this compound is a chromane scaffold, which consists of a benzene ring fused to a heterocyclic pyran ring, creating a bicyclic oxygen-containing heterocycle. The specific substitution pattern indicated by the name reveals three key structural elements:
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A chromane core serving as the primary scaffold of the molecule
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A 2-methoxyphenyl group attached at position 3 of the chromane ring
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Hydroxyl groups (-OH) at positions 4 and 7 of the chromane core
The 2-methoxyphenyl substituent specifically refers to a phenyl ring with a methoxy group (-OCH3) at the ortho position (position 2). This creates a compound with three oxygen-containing functional groups: two hydroxyl groups on the chromane scaffold and one methoxy group on the attached phenyl ring. The presence of these functional groups suggests potential for hydrogen bonding and interactions with biological targets .
Based on its structure, 3-(2-Methoxyphenyl)chromane-4,7-diol can be classified within the broader flavonoid family, which includes flavanones, flavones, flavonols, and isoflavones, as well as their reduced derivatives such as chromans and isoflavans. Specifically, it appears to be structurally related to isoflavans, which are characterized by a 3-phenylchroman skeleton .
The substitution pattern of hydroxyl groups at positions 4 and 7, along with the methoxy substitution on the phenyl ring, suggests this compound would share properties with other polyphenolic compounds, including potential antioxidant activities and ability to form hydrogen bonds with biological targets.
Structurally Related Compounds
Several structurally related compounds provide valuable context for understanding the potential characteristics of 3-(2-Methoxyphenyl)chromane-4,7-diol. The most notable similar compound identified in scientific databases is (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, also known as (3R,4R)-3-(2-hydroxy-4-methoxyphenyl)chromane-4,7-diol .
This related compound differs from 3-(2-Methoxyphenyl)chromane-4,7-diol in several important aspects:
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It possesses a hydroxyl group at position 2' of the phenyl ring (instead of a methoxy group)
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It contains a methoxy group at position 4' of the phenyl ring
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It has defined stereochemistry at positions 3 and 4 (both R configuration)
According to PubChem (CID: 25202196), this related compound is classified as a member of (3R,4R)-4,2'-dihydroxyisoflavans and a (3R)-7,2'-dihydroxy-4'-methoxyisoflavanol. It has a molecular formula of C16H16O5 and a molecular weight of 288.29 g/mol . The Metabolomics Workbench Database further classifies this compound within the superclass of phenylpropanoids and polyketides, specifically under isoflavonoids and O-methylated isoflavonoids .
Another structurally related compound mentioned in the available literature is 3-(2-methoxyphenyl)propanoic acid, which shares the 2-methoxyphenyl group but lacks the chromane core structure. This compound has been studied in various synthesis pathways, particularly its reduction to 3-(2-methoxyphenyl)propan-1-ol using reagents such as lithium aluminum hydride or borane tetrahydrofuran complex .
These related compounds provide valuable context for understanding the potential characteristics and synthetic approaches relevant to 3-(2-Methoxyphenyl)chromane-4,7-diol.
Predicted Physical and Chemical Properties
Based on structural similarities to related compounds, particularly isoflavanol derivatives, the following physical and chemical properties can be predicted for 3-(2-Methoxyphenyl)chromane-4,7-diol:
Molecular Properties
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Molecular Formula | C16H16O4 | Derived from chemical structure |
| Molecular Weight | ~272.3 g/mol | Calculated from molecular formula |
| Exact Mass | ~272.1049 | Calculated from molecular formula |
| LogP | ~2.5-3.5 | Based on similar chromane derivatives |
| Hydrogen Bond Donors | 2 | Two hydroxyl groups |
| Hydrogen Bond Acceptors | 4 | Four oxygen atoms |
| Rotatable Bonds | ~3-4 | Based on chemical structure |
The structural features of 3-(2-Methoxyphenyl)chromane-4,7-diol suggest it would have moderate lipophilicity, making it potentially capable of crossing biological membranes while still maintaining some water solubility due to its hydroxyl groups. This balanced physicochemical profile is common among bioactive flavonoid derivatives .
Physical Properties
Based on similar chromane derivatives, 3-(2-Methoxyphenyl)chromane-4,7-diol would likely be:
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A white to off-white crystalline solid or powder at room temperature
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Soluble in organic solvents such as methanol, ethanol, and DMSO
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Sparingly soluble in water
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Have a melting point in the range of approximately 150-200°C
These properties are consistent with other hydroxylated methoxyphenyl derivatives documented in chemical databases .
Chemical Reactivity
The predicted chemical reactivity would include several key aspects:
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The hydroxyl groups at positions 4 and 7 would be capable of hydrogen bonding and forming esters or ethers under appropriate reaction conditions
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The phenolic hydroxyl at position 7 would likely be more acidic than the hydroxyl at position 4, making it more reactive toward electrophiles
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The methoxy group could undergo demethylation under specific conditions, particularly in the presence of strong Lewis acids
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The chromane core would be susceptible to typical aromatic substitution reactions, with the electron-donating hydroxyl group at position 7 directing substitution to ortho and para positions
These reactivity patterns are consistent with what is known about related flavonoid and chromane derivatives .
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Borane THF complex | THF, 4h, RT | 100% | |
| Lithium aluminum hydride | Diethyl ether, reflux | 67% | |
| Lithium aluminum hydride | THF, 0°C to RT | 81% |
These reduction methods could be incorporated into a broader synthetic strategy that might include:
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Preparation of an appropriately substituted 2-hydroxybenzaldehyde
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Condensation with a 2-methoxyphenylacetic acid derivative
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Cyclization to form the chromane core
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Functional group modifications to introduce the required hydroxyl groups
The experimental procedures detailed for the reduction of 3-(2-methoxyphenyl)propanoic acid could provide valuable insights for handling similar structural motifs in the synthesis of 3-(2-Methoxyphenyl)chromane-4,7-diol .
Future Research Directions
Several promising research directions could enhance our understanding of 3-(2-Methoxyphenyl)chromane-4,7-diol:
Synthesis and Structural Characterization
Priority should be given to:
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Developing efficient synthetic routes for 3-(2-Methoxyphenyl)chromane-4,7-diol with stereochemical control
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Full spectroscopic characterization using NMR, MS, IR, and UV-Vis techniques
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X-ray crystallography studies to determine three-dimensional structure
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Investigation of potential stereoisomers and their properties
The development of a reliable synthesis would enable researchers to produce sufficient quantities of the compound for comprehensive characterization and biological testing .
Biological Activity Screening
Comprehensive biological evaluation could include:
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In vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC)
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Enzyme inhibition studies focusing on enzymes implicated in inflammation and disease
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Cell-based assays for cytotoxicity, anti-inflammatory, and antioxidant activities
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Receptor binding studies to identify potential molecular targets
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Structure-activity relationship (SAR) analyses comparing various chromane derivatives
These studies would provide critical insights into the potential therapeutic applications of 3-(2-Methoxyphenyl)chromane-4,7-diol .
Computational Studies
Computational approaches could provide valuable insights:
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Molecular docking studies with potential protein targets
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Quantitative structure-activity relationship (QSAR) modeling
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Molecular dynamics simulations to understand conformational preferences
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Prediction of ADME (absorption, distribution, metabolism, excretion) properties
Computational methods could help prioritize experimental approaches and identify the most promising potential applications for this compound.
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